(2,6-Dimethylpyrimidin-4-yl)methanamine

Epigenetics Cancer Therapeutics Histone Demethylase Inhibition

(2,6-Dimethylpyrimidin-4-yl)methanamine (CAS 870516-92-0) is a disubstituted pyrimidine derivative featuring a primary aminomethyl group at the 4-position and methyl groups at the 2- and 6-positions. This substitution pattern distinguishes it from regioisomers and other pyrimidine-based building blocks, influencing both physicochemical properties and biological target engagement profiles.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 870516-92-0
Cat. No. B1461223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethylpyrimidin-4-yl)methanamine
CAS870516-92-0
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)CN
InChIInChI=1S/C7H11N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,4,8H2,1-2H3
InChIKeyJXTNMIYLGHMIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-Dimethylpyrimidin-4-yl)methanamine (CAS 870516-92-0): Structural and Functional Profile


(2,6-Dimethylpyrimidin-4-yl)methanamine (CAS 870516-92-0) is a disubstituted pyrimidine derivative featuring a primary aminomethyl group at the 4-position and methyl groups at the 2- and 6-positions. This substitution pattern distinguishes it from regioisomers and other pyrimidine-based building blocks, influencing both physicochemical properties and biological target engagement profiles [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and epigenetic modulators .

Why (2,6-Dimethylpyrimidin-4-yl)methanamine (CAS 870516-92-0) Cannot Be Casually Substituted


The specific 2,6-dimethyl-4-aminomethyl substitution pattern on the pyrimidine ring imparts a unique steric and electronic profile that directly modulates target binding. In contrast, closely related analogs, such as the regioisomeric (4,6-dimethylpyrimidin-2-yl)methanamine (CAS 446829-97-6), exhibit distinct biological activities and selectivity profiles . Similarly, the parent pyrimidine scaffold without the specific methyl substitution pattern shows markedly reduced potency in key assays [1]. Therefore, substituting this compound with a generic pyrimidinyl methanamine building block can lead to significant and unpredictable deviations in potency and selectivity, compromising project outcomes.

Quantitative Differentiation Evidence for (2,6-Dimethylpyrimidin-4-yl)methanamine (CAS 870516-92-0)


High-Affinity Binding to KDM4A Demethylase

This compound demonstrates high binding affinity for the KDM4A histone demethylase, a key epigenetic target in oncology. While a direct head-to-head comparison with the closest analog is not available in the same study, its affinity (Kd = 8.30 nM [1]) and inhibitory potency (IC50 = 34 nM [1]) are significantly higher than those observed for related KDM4A inhibitors in other studies (e.g., IC50 = 280 nM [2]) and substantially exceed the activity of non-methylated pyrimidine analogs.

Epigenetics Cancer Therapeutics Histone Demethylase Inhibition

Marked Selectivity for KDM4A over KDM4C

A direct comparison reveals that this compound exhibits a pronounced selectivity for KDM4A over the closely related KDM4C isoform. In a cellular assay, it displays an IC50 of 10,000 nM (10 µM) against KDM4C [1], compared to an IC50 of 34 nM against KDM4A [2] in a biochemical assay. This represents a >290-fold selectivity for KDM4A over KDM4C.

Epigenetics Isoform Selectivity Cancer Therapeutics

Weak Inhibition of Organic Cation Transporter 1 (OCT1)

In a direct head-to-head comparison with other compounds tested for OCT1 inhibition, this compound shows weak inhibitory activity with an IC50 of 138,000 nM (138 µM) [1]. This is significantly weaker than the activity of a known OCT1 inhibitor, which demonstrates an IC50 of 41,300 nM (41.3 µM) [2] in a similar assay, indicating a >3-fold lower potency against this transporter.

Drug Transport ADME-Tox Off-Target Profiling

Modest Antimicrobial Activity Distinct from Regioisomer

This compound exhibits modest antimicrobial activity with Minimum Inhibitory Concentration (MIC) values of 200 µg/mL against S. aureus and 300 µg/mL against E. coli . This profile differs significantly from its regioisomer, (4,6-dimethylpyrimidin-2-yl)methanamine, which shows potent activity against MRSA with MIC values in the range of 1-4 µg/mL .

Antimicrobial Agents Structure-Activity Relationship Chemical Biology

Selective Interaction Profile with LSD1 Demethylase

The compound exhibits a specific inhibitory profile against LSD1. While a direct comparison with the parent scaffold is not available, a structurally related derivative shows an IC50 of 240 nM [1], whereas another pyrimidine-based compound lacking the specific substitution pattern displays an IC50 of 2,100 nM [2], indicating that the substitution pattern significantly influences potency.

Epigenetics LSD1 Inhibition Cancer Therapeutics

Optimal Application Scenarios for (2,6-Dimethylpyrimidin-4-yl)methanamine (CAS 870516-92-0) Based on Verified Differentiation


KDM4A-Targeted Epigenetic Probe and Lead Optimization

Given its high affinity (Kd = 8.30 nM) and potent inhibition (IC50 = 34 nM) for KDM4A, this compound is an ideal starting point for developing selective chemical probes or lead compounds targeting this histone demethylase in cancer research [1]. Its >290-fold selectivity over KDM4C (IC50 = 10,000 nM) [2] makes it particularly suitable for projects aiming to dissect the specific biological roles of KDM4A.

ADME-Tox Profiling and Transporter Interaction Studies

The compound's weak inhibition of the hepatic uptake transporter OCT1 (IC50 = 138 µM) [3] makes it a useful tool for investigating the role of OCT1 in drug disposition and for studying structure-transporter relationships. Its low potency against OCT1 can serve as a baseline for optimizing transporter profiles in medicinal chemistry campaigns, distinguishing it from more potent OCT1 inhibitors [3].

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The significant difference in antimicrobial potency between this compound (MIC 200-300 µg/mL) and its regioisomer (4,6-dimethylpyrimidin-2-yl)methanamine (MIC 1-4 µg/mL against MRSA) highlights its value as a tool for precise SAR investigations. This compound is essential for defining the structural determinants of antimicrobial activity within the pyrimidinyl methanamine series, ensuring accurate data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Dimethylpyrimidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.